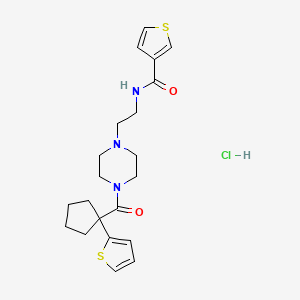
(4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of this complex in cellular metabolism and disease.
Aplicaciones Científicas De Investigación
Optical Sensors and Biological Applications
Pyrimidine derivatives, like the one , have been extensively studied for their use as optical sensors and in various biological contexts. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This has broader implications for the development of new materials and methodologies in detecting biological and chemical substances. Pyrimidine-based compounds' diverse applications underscore their importance in both sensing technology and medicinal chemistry (Jindal & Kaur, 2021).
Synthesis of Heterocyclic Compounds
The pyranopyrimidine core, closely related to pyrimidine derivatives, highlights the utility of these compounds in synthesizing various heterocyclic structures. These structures are crucial in the pharmaceutical industry, demonstrating the compound's relevance in creating bioactive molecules. The use of hybrid catalysts in these syntheses further emphasizes the evolving methods in organic chemistry to develop compounds with significant biological applications (Parmar, Vala, & Patel, 2023).
Environmental Remediation
Moreover, certain thiazole derivatives have been explored for their potential in environmental remediation, particularly in the degradation of organic pollutants. This application is crucial in addressing the persistent issue of industrial waste and its impact on ecosystems. The enzymatic breakdown of pollutants, facilitated by compounds such as thiazoles, represents a significant step forward in green chemistry and sustainable practices (Husain & Husain, 2007).
Central Nervous System (CNS) Acting Drugs
The structural features of pyrimidine and thiazole derivatives are also being investigated for their potential in CNS drug development. These compounds' functional groups may serve as leads for synthesizing new molecules with CNS activity, highlighting their significance in neuropharmacology (Saganuwan, 2017).
Propiedades
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9-12(20-8-16-9)13(18)17-5-3-10(6-17)19-11-2-4-14-7-15-11/h2,4,7-8,10H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLNYXHHTQOAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2438322.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2438325.png)

![2-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2438328.png)








![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2438342.png)